molecular formula C13H22O4 B025790 Entellan CAS No. 106494-15-9

Entellan

Cat. No. B025790
M. Wt: 242.31 g/mol
InChI Key: WHLPIOPUASGRQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Entellan is a synthetic resin that is widely used in scientific research applications. It is a mounting medium that is used to prepare microscopic slides for observation under a microscope. Entellan is known for its excellent optical clarity, high refractive index, and resistance to yellowing. It is a popular choice among researchers and scientists due to its ease of use and reliability.

Mechanism Of Action

Entellan works by forming a thin film over the specimen, which helps to protect it from damage during observation. The film also helps to improve the optical clarity of the specimen, making it easier to observe under a microscope.

Biochemical And Physiological Effects

Entellan has no known biochemical or physiological effects on the specimens it is used to mount. It is considered to be a safe and reliable mounting medium for scientific research applications.

Advantages And Limitations For Lab Experiments

One of the main advantages of Entellan is its excellent optical clarity, which makes it easier to observe specimens under a microscope. It is also resistant to yellowing, which helps to maintain the quality of the specimen over time. However, Entellan has some limitations. It can be difficult to remove from slides once it has been applied, which can make it difficult to re-use slides. In addition, Entellan can be toxic if ingested or inhaled, so it should be handled with care.

Future Directions

There are several future directions for research on Entellan. One area of research could focus on the development of new mounting media that are more environmentally friendly and easier to remove from slides. Another area of research could focus on the development of new applications for Entellan, such as in the preparation of plant specimens for observation under a microscope. Finally, research could be conducted on the long-term effects of Entellan on specimens, to determine whether it has any impact on the quality of the specimens over time.

Scientific Research Applications

Entellan has a wide range of applications in scientific research. It is commonly used in the preparation of histological specimens, where it is used to mount tissue sections onto glass slides. Entellan is also used in the preparation of cytological specimens, where it is used to mount cells onto glass slides. In addition, Entellan is used in the preparation of microorganisms for observation under a microscope.

properties

IUPAC Name

butyl 2-methylprop-2-enoate;methyl 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2.C5H8O2/c1-4-5-6-10-8(9)7(2)3;1-4(2)5(6)7-3/h2,4-6H2,1,3H3;1H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHLPIOPUASGRQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C(=C)C.CC(=C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

112966-33-3, 25608-33-7, 107404-23-9, 790662-24-7, 725715-04-8
Record name 2-Propenoic acid, 2-methyl-, butyl ester, polymer with methyl 2-methyl-2-propenoate, graft
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112966-33-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butyl methacrylate-methyl methacrylate copolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25608-33-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propenoic acid, 2-methyl-, butyl ester, polymer with methyl 2-methyl-2-propenoate, block
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=107404-23-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propenoic acid, 2-methyl-, butyl ester, polymer with methyl 2-methyl-2-propenoate, triblock
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=790662-24-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propenoic acid, 2-methyl-, butyl ester, polymer with methyl 2-methyl-2-propenoate, diblock
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=725715-04-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID30909118
Record name Butyl 2-methylprop-2-enoate--methyl 2-methylprop-2-enoate (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30909118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Entellan

CAS RN

25608-33-7, 104673-14-5
Record name 2-Propenoic acid, 2-methyl-, butyl ester, polymer with methyl 2-methyl-2-propenoate
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Butyl 2-methylprop-2-enoate--methyl 2-methylprop-2-enoate (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30909118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Propenoic acid, 2-methyl-, butyl ester, polymer with methyl 2-methyl-2-propenoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.111.352
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Following the procedure of Example 26, hydroxyterminated methyl methacrylate (35%)n-butyl methacrylate (BMA) (65%) copolymer was prepared using the following amounts of materials: [(2-methyl-1-[2-(trimethylsiloxy)ethoxy]-1-propenyl)oxy]trimethylsilane, 0.51 g (1.85 mmol); MMA, 11 ml (103.7 mmol); BMA, 30 ml (188.5 mmol); tris(dimethylamino)sulfonium bifluoride, 20 mg (0.1 mmol); THF, 100 ml. Upon addition of the monomers the temperature rose to 48.6° from 20.6°. Evaporation of solvents and drying of the resultant residue gave 38.6 g of copolymer. GPC: Mn 22100, Mw 24500, D 1.11 (theor. Mw 20,215).
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Synthesis routes and methods II

Procedure details

Following the procedure of Example 46, hydroxy-terminated methyl methacrylate (35%)/n-butyl methacrylate (BMA) (65%) copolymer was prepared using the following amounts of materials: [(2-methyl-1-[2-(trimethylsiloxy)ethoxy]-1-propenyl)oxy]trimethylsilane, 0.51 g (1.85 mmol); MMA, 11 ml (103.7 mmol); BMA, 30 ml (188.5 mmol); tris(dimethylamino)sulfonium bifluoride, 20 mg (0.1 mmol); THF, 100 ml. Upon addition of the monomers the temperature rose to 48.6° from 20.6°. Evaporation of solvents and drying of the resultant residue gave 38.6 g of copolymer. GPC: Mn 22100, Mw 24500, D 1.11 (theor. Mw 20,215).
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Synthesis routes and methods III

Procedure details

(P-154): Butyl methacrylate-styrene copolymer (90/10)
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